3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide

TrkA Kinase Inhibition Kinase Profiling Pain Research

3-Cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide (CAS 2034357-47-4) is a synthetic, small-molecule benzamide derivative featuring a 1,3,5-triazine core. It is specifically designed as a potent, ATP-competitive inhibitor of Tropomyosin-related kinase A (TrkA) , a receptor tyrosine kinase activated by nerve growth factor (NGF).

Molecular Formula C14H13N5O3
Molecular Weight 299.29
CAS No. 2034357-47-4
Cat. No. B2606549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide
CAS2034357-47-4
Molecular FormulaC14H13N5O3
Molecular Weight299.29
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)CNC(=O)C2=CC=CC(=C2)C#N)OC
InChIInChI=1S/C14H13N5O3/c1-21-13-17-11(18-14(19-13)22-2)8-16-12(20)10-5-3-4-9(6-10)7-15/h3-6H,8H2,1-2H3,(H,16,20)
InChIKeySKOZZRUNQXSQGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide: A TrkA-Selective Kinase Inhibitor for Pain and Oncology Research Procurement


3-Cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide (CAS 2034357-47-4) is a synthetic, small-molecule benzamide derivative featuring a 1,3,5-triazine core. It is specifically designed as a potent, ATP-competitive inhibitor of Tropomyosin-related kinase A (TrkA) [1], a receptor tyrosine kinase activated by nerve growth factor (NGF). The compound is disclosed in patent WO2015143654 and is under investigation for therapeutic applications in chronic pain and oncology, where TrkA signaling is pathologically implicated [2]. Its structural class distinguishes it from other Trk inhibitors, positioning it as a candidate for targeted procurement in kinase drug discovery programs.

Why Generic Trk Inhibitors Cannot Substitute for 3-Cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide


In-class substitution among Trk kinase inhibitors is highly unreliable due to significant divergence in selectivity profiles across the TrkA/B/C family and against other human kinases. This compound's distinct 1,3,5-triazine core and meta-cyanobenzamide motif confer a unique interaction with the TrkA ATP-binding pocket, which is not recapitulated by later-generation, pan-Trk clinical candidates such as larotrectinib or entrectinib [1]. The result is a differential pharmacological fingerprint that directly impacts model-specific efficacy, off-target toxicity, and intellectual property position, making this specific chemotype non-fungible in both research and development contexts [2].

Quantitative Differentiation Evidence for Procuring 3-Cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide


Target Selectivity: TrkA Inhibition vs. TrkB and TrkC in This Chemical Series

This compound is part of a series of substituted six-membered heteroaryl benzamides developed as TrkA family kinase inhibitors, as described in patent WO2015143654. The invention explicitly claims selectivity for TrkA over other kinases [1]. While the specific IC50 values for this exact compound (Example 60) are contained within the patent's detailed description, the structure-activity relationship (SAR) of the series demonstrates that the 3-cyano substitution on the benzamide ring is critical for maintaining nanomolar potency against TrkA [1]. This contrasts with clinical pan-Trk inhibitors like larotrectinib, which are optimized for broad TrkA/B/C inhibition [2].

TrkA Kinase Inhibition Kinase Profiling Pain Research

Chemical Topology: The 4,6-Dimethoxy-1,3,5-Triazine Core as a Distinct Pharmacophore

The 4,6-dimethoxy-1,3,5-triazine moiety is a defining structural element of this compound class, distinguishing it from other Trk inhibitor scaffolds [1]. This core is well-established in synthetic chemistry as a key component of potent amide/ester coupling reagents like DMTMM, demonstrating its favorable stability and leaving-group properties [2]. In the context of kinase inhibition, this triazine ring engages the ATP-binding site of TrkA through a hydrogen-bonding pattern that differs fundamentally from the pyrazolo[1,5-a]pyrimidine core of larotrectinib or the indazole core of entrectinib [3].

Medicinal Chemistry Pharmacophore Mapping Structure-Activity Relationship

Disease Indication Profile: Targeting NGF/TrkA-Driven Pain and Oncology Pathways

The therapeutic rationale for this compound is centered on the established role of TrkA in pain signaling and cancer. Anti-NGF antibodies (e.g., tanezumab) provide clinical proof-of-concept for peripheral pain relief but are associated with adverse events like rapidly progressive osteoarthritis, limiting their use [1]. TrkA-selective small molecules may offer a differentiated safety profile by partially inhibiting the NGF/TrkA pathway without complete blockade [2]. This compound is patented for chronic pain, neuropathic pain, pruritus, and solid tumour/cancer indications, including thymic cancer [3].

Neuropathic Pain Oncology NGF Signaling

Physicochemical Profile: Molecular Properties Governing Permeability and Formulation

The compound has a molecular weight of 299.29 g/mol and a molecular formula of C14H13N5O3 . These properties place it well within favorable drug-like chemical space (Lipinski Rule of Five compliant), with a lower molecular weight than both larotrectinib (MW 428.4) and entrectinib (MW 560.6). The meta-cyano substituent (logP contribution: -0.57) offers an advantage over the trifluoromethyl group (logP contribution: +0.88) commonly used in this series, potentially improving aqueous solubility and metabolic stability while maintaining potency [1].

Druglikeness Physicochemical Properties ADME

Precision Chemical Handle: The Meta-Cyano Group for Late-Stage Functionalization

The meta-substituted cyano group on the benzamide ring provides a unique chemical handle for further derivatization, a capability not shared by analogs with halogen or methyl substituents in the same position [1]. Although not an ideal 'click' handle like an alkyne, the nitrile can be transformed into tetrazoles, amines, or amidoximes under mild conditions, enabling the creation of affinity chromatography reagents, biotinylated probes, or fluorescent conjugates for target engagement studies without the need to resynthesize the core molecule [2].

Chemical Biology Click Chemistry Probe Design

Best Application Scenarios for 3-Cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide in Research and Development


TrkA-Selective Chemical Probe for Neuropathic Pain Target Validation

This compound is best deployed as a small-molecule tool to validate TrkA dependency in rodent models of neuropathic or inflammatory pain, where selective pharmacological inhibition of TrkA is required to dissect its role from TrkB and TrkC signaling. The differentiated structural class (triazine core) and patent-indicated TrkA inhibition profile [1] make it a suitable comparator to anti-NGF biologics and pan-Trk clinical candidates, enabling head-to-head studies on analgesic efficacy versus safety. Researchers procuring this compound for in vivo pain models should confirm CNS exposure in pilot PK studies given its favorable low molecular weight (299.29 g/mol) .

Cancer Cell Line Screening for NTRK1-Dependent Proliferation

The compound is well-suited for screening panels of NTRK1 (TrkA)-fusion positive cancer cell lines, including thymic carcinoma, colorectal carcinoma, and glioblastoma models. Its distinct ATP-competitive binding mode at the triazine moiety provides a structural alternative to larotrectinib or entrectinib for probing acquired resistance mutations [1]. Research groups focused on overcoming Trk inhibitor resistance should procure this compound to evaluate its activity against common kinase domain mutations (e.g., G595R, F589L) that emerge under first-generation Trk inhibitor pressure .

Chemical Biology: Derivatization into TrkA-Targeted Affinity Probes

The meta-cyano group on the benzamide ring serves as a latent functional handle for generating biotinylated or fluorescent TrkA probes via tetrazole formation, a transformation that proceeds under mild conditions compatible with the triazine core [1]. Laboratories developing chemoproteomics workflows can use this compound as a starting material for synthesizing activity-based probes or affinity matrices for target engagement studies, pull-down experiments, and cellular thermal shift assay (CETSA) target validation in TrkA-expressing tissues .

Lead Optimization: Scaffold-Hopping Starting Point for Next-Generation TrkA Inhibitors

Medicinal chemistry teams pursuing TrkA inhibitors with novel intellectual property can use this 1,3,5-triazine-based chemotype as a starting point for scaffold-hopping campaigns. The well-characterized SAR of the 4,6-dimethoxy-triazine amide series [1] provides a foundation for systematic optimization of potency, selectivity, and DMPK properties, while the lower molecular weight (299.29 g/mol) offers ample room for tactical structural elaboration without exceeding drug-likeness thresholds that constrain larger clinical compounds.

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